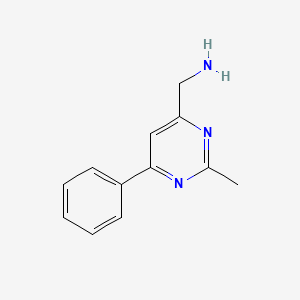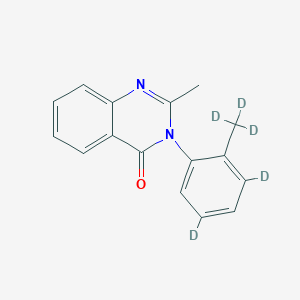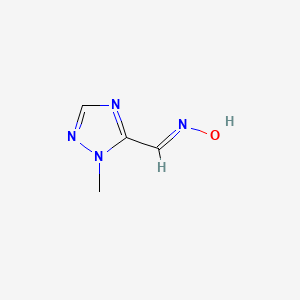
1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydroxylamine. One common method involves the use of a condensation reaction where the triazole is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms such as amines.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学的研究の応用
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the synthesis of advanced materials such as polymers and coordination complexes.
作用機序
The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal agents, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function .
類似化合物との比較
Similar Compounds
1-methyl-1H-1,2,4-triazole: A precursor in the synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine.
1,2,4-triazole: A parent compound with similar structural features.
Hydroxylamine: A key reagent in the synthesis of the compound.
Uniqueness
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research fields .
特性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC名 |
(NE)-N-[(2-methyl-1,2,4-triazol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H6N4O/c1-8-4(2-7-9)5-3-6-8/h2-3,9H,1H3/b7-2+ |
InChIキー |
WEPGNDVKRLIGJQ-FARCUNLSSA-N |
異性体SMILES |
CN1C(=NC=N1)/C=N/O |
正規SMILES |
CN1C(=NC=N1)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


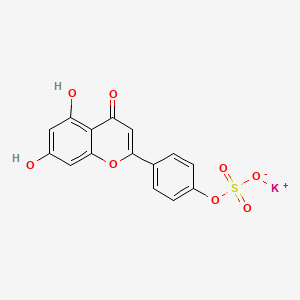

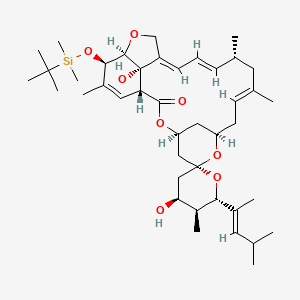
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
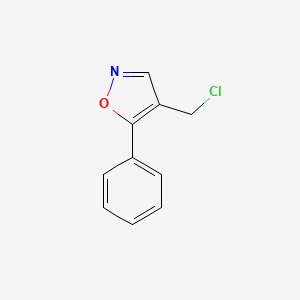
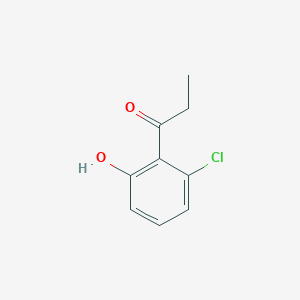
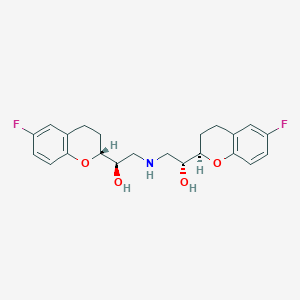
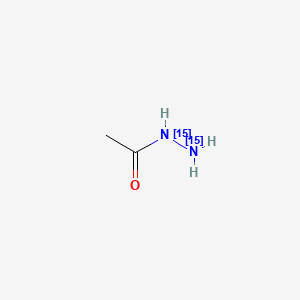
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
